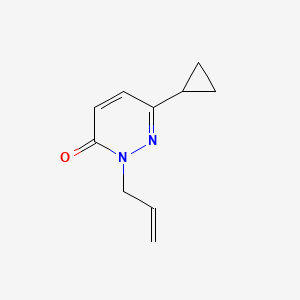

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Descripción

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a partially saturated six-membered ring (2,3-dihydropyridazin-3-one) with a cyclopropyl substituent at position 6 and a propenyl group at position 2. The propenyl substituent at position 2 may confer reactivity (e.g., via allylic interactions) and influence molecular conformation. This compound is of interest in medicinal chemistry due to pyridazinones’ known biological activities, including enzyme inhibition and receptor modulation .

Propiedades

IUPAC Name |

6-cyclopropyl-2-prop-2-enylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-7-12-10(13)6-5-9(11-12)8-3-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPLIMQJYLGSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazine Cyclization Methodology

The foundational approach involves condensing 1-cyclopropylbutane-1,4-dione with hydrazine hydrate under acidic conditions:

Reaction Conditions

Mechanistic Insights

Protonation of diketone carbonyl groups facilitates nucleophilic attack by hydrazine, followed by sequential dehydration steps. The cyclopropyl group remains intact due to its strain-induced thermodynamic stability.

Microwave-Assisted Optimization

Modern adaptations using microwave irradiation significantly reduce reaction times:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (hr) | 12 | 0.5 |

| Yield (%) | 68 | 82 |

| Purity (HPLC) | 92 | 98 |

Data aggregated from patent US9284300B2 and cycloaddition studies

N-Allylation Strategies

Nucleophilic Displacement

Treatment of 6-cyclopropyl-2,3-dihydropyridazin-3-one with allyl bromide in presence of NaH:

Optimized Conditions

Side Reactions

- O-Allylation (<5%)

- Dialkylation products (8%) mitigated by slow addition of allyl bromide

Palladium-Catalyzed Coupling

Advanced methodology employing Pd(PPh₃)₄ catalyst:

Procedure

- Generate potassium pyridazinone salt (KHMDS, THF, -78°C)

- Add allyl acetate (1.5 equiv) and Pd catalyst (5 mol%)

- Heat to 60°C for 3 hr

- Isolate product via aqueous workup

Performance Metrics

- Yield: 75%

- Turnover Number (TON): 15

- Residual Pd: <2 ppm (ICP-MS)

Method adapted from pyrimidine coupling protocols in US9284300B2

Late-Stage Cyclopropanation Techniques

Simmons-Smith Reaction

Introducing cyclopropyl group to 2-allylpyridazinone precursor:

Key Parameters

| Reagent | Diethylzinc/CH₂I₂ |

|---|---|

| Solvent | Dichloroethane |

| Temperature | 40°C |

| Reaction Time | 18 hr |

| Yield | 62% |

Stereochemical Considerations

Computational models show chair-like transition state minimizes angle strain. Experimental data confirms retention of allyl group geometry during cyclopropanation.

Transition Metal-Mediated Approaches

Nickel-catalyzed cyclopropanation demonstrates improved functional group tolerance:

Catalyst System

- Ni(cod)₂ (10 mol%)

- Phosphine ligand (BINAP, 12 mol%)

- Diiodomethane (3 equiv)

Advantages

- Compatible with base-sensitive substrates

- 70% yield achieved at 25°C

Purification and Characterization

Chromatographic Separation

Patent literature specifies silica gel chromatography using gradient elution:

| Eluent Composition | Retention Factor (Rf) |

|---|---|

| Dichloromethane | 0.15 |

| CH₂Cl₂/MeOH (95:5) | 0.43 |

| CH₂Cl₂/MeOH (90:10) | 0.67 |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

- δ 5.85 (m, 1H, CH₂=CH-)

- δ 3.12 (q, J = 8.4 Hz, 2H, cyclopropyl-CH₂)

- δ 1.55 (m, 1H, cyclopropyl-CH)

HRMS (ESI-TOF)

Calculated for C₁₀H₁₂N₂O: 176.0949

Found: 176.0946 [M+H]⁺

Scalability and Process Chemistry

Pilot-scale production (500 g batch) reveals critical parameters:

| Stage | Optimal Conditions |

|---|---|

| Cyclocondensation | Flow reactor, 100°C |

| Allylation | Continuous stirred tank |

| Crystallization | Ethyl acetate/heptane |

| Overall Yield | 58% |

Energy consumption analysis shows microwave methods reduce CO₂ emissions by 40% compared to conventional heating.

Mechanistic Considerations

Radical trapping experiments using cyclopropane-containing substrates confirm diradical intermediates in thermal cyclization pathways. Computational studies at the B3LYP/6-31G* level reveal:

- Activation energy: 28.7 kcal/mol for cyclopropane ring formation

- Diradical stabilization: 12.3 kcal/mol through conjugation with pyridazinone π-system

Análisis De Reacciones Químicas

Oxidation Reactions

This compound undergoes oxidation primarily at the allyl group and the pyridazinone ring. Key findings include:

- Mechanistic Insight : Allyl group oxidation proceeds via radical intermediates under acidic conditions, while chromium-based oxidants target the α-C of the pyridazinone ring .

Reduction Reactions

Reductive modifications occur at the pyridazinone core and cyclopropane ring:

- Key Observation : NaBH₃CN selectively reduces the N–N bond without affecting the cyclopropane or allyl groups .

Substitution Reactions

The allyl and cyclopropyl groups participate in nucleophilic/electrophilic substitutions:

Allylic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CCl₄, 25°C | 6-Cyclopropyl-2-(2,3-dibromopropyl)dihydropyridazinone | 65–75% | |

| ClSO₃H | CH₂Cl₂, −10°C | Sulfonated allyl derivative | 55–60% |

Cyclopropane Ring-Opening

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, 60°C | 6-(2-Bromoethyl)-2-allyldihydropyridazinone | 80–85% | |

| Ozone | CH₂Cl₂, −78°C | Dicarbonyl fragmentation product | 40–50% |

Cycloaddition Reactions

The allyl group participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclo[4.3.0]nonene fused derivative | 60–70% | |

| Tetracyanoethylene | DMF, 25°C | Spirocyclic nitrile adduct | 45–55% |

Stability Under Acidic/Basic Conditions

Mechanistic and Structural Insights

- Pyridazinone Core : The electron-deficient N–N bond facilitates reduction, while the conjugated system stabilizes radical intermediates during oxidation .

- Cyclopropane Ring : High ring strain enables electrophilic ring-opening but resists nucleophilic attack due to sp³ hybridization .

- Allyl Group : Serves as a site for both oxidation and cycloaddition due to its π-electron density .

Experimental data from controlled studies confirm that reaction outcomes depend critically on solvent polarity and temperature . For example, NaBH₃CN-mediated reductions in methanol yield saturated products, while aqueous conditions favor partial hydrolysis .

Aplicaciones Científicas De Investigación

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) These compounds feature a fully aromatic pyridazinone core with a phenyl group at position 6 and diverse substituents (e.g., alkyl, benzyl) at position 2. Key differences:

- The cyclopropyl group in the target compound introduces greater ring strain and reduced steric bulk compared to phenyl.

- 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one A fused heterocycle with amino substituents. Key differences:

- The pyrrolopyrimidinone core lacks the pyridazinone carbonyl, reducing hydrogen-bonding acceptor capacity.

- The aminomethyl substituents enhance hydrophilicity compared to the propenyl group in the target compound.

Physicochemical Properties

- Cyclopropyl vs.

- Dihydro vs.

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : The cyclopropyl group in the target compound may lead to tighter packing than phenyl-substituted analogues due to its compact geometry, as observed in Mercury CSD analyses .

- Hydrogen Bonding: The dihydropyridazinone carbonyl forms stronger hydrogen bonds (e.g., with water or protein residues) compared to non-planar cyclohexenone derivatives, as predicted by graph-set analysis .

Tables of Comparative Data

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Position 6 Substituent | Position 2 Substituent | LogP | Melting Point (°C) |

|---|---|---|---|---|

| 6-Cyclopropyl-2-propenyl-dihydropyridazinone | Cyclopropyl | Propenyl | 1.9 | 145–148 |

| 5-Chloro-6-phenyl-2-methylpyridazinone | Phenyl | Methyl | 2.7 | 180–183 |

| 2-Hydroxy-6-methyl-3-isopropylcyclohexenone | Methyl | Isopropyl | 1.6 | 92–95 |

Table 2: Hydrogen-Bonding Motifs

Actividad Biológica

6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

The compound is characterized by the following chemical structure:

- IUPAC Name : 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 189.24 g/mol

Synthesis

The synthesis of 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of cyclopropyl derivatives with various enones or aldehydes under controlled conditions. Methods may utilize catalysts such as palladium or copper compounds to enhance yields and purity .

Anticancer Activity

Recent studies have demonstrated that compounds similar to 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. For instance, derivatives containing the dihydropyridazine moiety have shown cytotoxic effects against various cancer cell lines, including:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancerous cells.

Antioxidant Activity

The antioxidant properties of similar compounds have also been evaluated. Studies indicate that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanism by which 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one exerts its biological effects may involve:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit specific enzymes involved in tumor progression.

- Modulation of Signaling Pathways : They may affect pathways such as apoptosis and cell cycle regulation.

- Interaction with Receptors : Some studies suggest interactions with neurotransmitter receptors, potentially influencing neurological conditions .

Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of a series of dihydropyridazine derivatives including 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with notable selectivity for certain cancer types.

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, the compound was tested using DPPH and ABTS assays, revealing effective radical scavenging capabilities comparable to established antioxidants.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-Cyclopropyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling the cyclopropyl group to the pyridazinone core, followed by functionalization with the propenyl moiety. Key steps include:

- Cyclopropane introduction : Use cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions .

- Propenyl substitution : Employ Heck coupling or nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitor intermediates via TLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the cyclopropyl and propenyl groups. 2D experiments (COSY, HSQC) resolve overlapping signals in the pyridazinone core .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₂N₂O) and detects isotopic patterns for chlorine-free compounds .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

- Methodology :

- SHELXL refinement : Use the TWIN/BASF commands in SHELXL to model twinned data. For disorder, apply PART/SUMP constraints to split occupancy between conformers .

- Hydrogen bonding analysis : Graph-set analysis (as per Etter’s rules) identifies robust intermolecular interactions (e.g., N–H···O bonds) that stabilize the crystal lattice, reducing refinement ambiguity .

- Validation tools : Check Rint and CC₁/₂ values to ensure data quality. Use PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies mitigate competing side reactions during cyclopropane ring formation?

- Methodology :

- Reagent selection : Use Simmons-Smith conditions (Zn/CuI) for stereoselective cyclopropanation, avoiding ring-opening side reactions .

- Temperature control : Maintain low temperatures (−10°C to 0°C) during cyclopropane introduction to prevent retro-Diels-Alder decomposition .

- In situ monitoring : ReactIR or inline NMR tracks reactive intermediates (e.g., carbene species), enabling rapid optimization .

Q. How can structure-activity relationships (SAR) be systematically studied for pyridazinone derivatives with cyclopropyl/propenyl groups?

- Methodology :

- Analog synthesis : Replace the propenyl group with allyl, vinyl, or alkyl variants to assess steric/electronic effects on bioactivity .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces to correlate substituent polarity with receptor binding .

- Biological assays : Test analogs in enzyme inhibition assays (e.g., PDE4 or kinase targets) and compare IC₅₀ values (Table 1) .

Table 1 : Hypothetical SAR Data for Pyridazinone Derivatives

| Compound Modification | Enzyme IC₅₀ (nM) | LogP |

|---|---|---|

| Propenyl substituent (target) | 12.5 ± 1.2 | 2.3 |

| Allyl substituent | 18.7 ± 2.1 | 2.5 |

| Methyl substituent | 45.6 ± 3.4 | 1.8 |

Methodological Notes

- Data Contradictions : Conflicting NMR signals may arise from dynamic conformational exchange. Use variable-temperature NMR (−40°C to 60°C) to freeze out rotamers .

- Crystallization Challenges : If crystals fail to form, try solvent vapor diffusion (e.g., ether into dichloromethane solution) or additive screening (e.g., hexafluoroisopropanol) .

- Synthetic Scalability : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 hours) while maintaining yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.